molecular formula C11H14Cl2FN B2660380 4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride CAS No. 1821329-21-8

4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride

Cat. No.: B2660380
CAS No.: 1821329-21-8
M. Wt: 250.14
InChI Key: GNMLNGRZKTVDLN-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride is a halogenated piperidine derivative with a molecular formula of C₁₁H₁₂ClF₂N•HCl. The compound features a piperidine ring substituted at the 4-position with a 2-chloro-5-fluorophenyl group, conferring unique electronic and steric properties. Its structural design is critical in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes where arylpiperidines are common pharmacophores. The chloro and fluoro substituents enhance lipophilicity and influence binding affinity, making it a candidate for further pharmacological exploration .

Properties

IUPAC Name

4-(2-chloro-5-fluorophenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN.ClH/c12-11-2-1-9(13)7-10(11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMLNGRZKTVDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=CC(=C2)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride typically involves the reaction of 2-chloro-5-fluoroaniline with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound .

Scientific Research Applications

Pharmacological Studies

4-(2-Chloro-5-fluorophenyl)piperidine hydrochloride has been studied for its effects on various neurotransmitter systems. Its structural characteristics suggest potential interactions with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. Research indicates that compounds with similar structures can act as selective agonists or antagonists at these receptors, influencing downstream signaling pathways related to mood and anxiety disorders .

Neuropharmacology

The compound's ability to modulate neurotransmitter activity positions it as a candidate for studying neurodegenerative diseases such as Alzheimer's disease. Its derivatives have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes associated with cognitive decline . The introduction of piperidine moieties in related compounds has been linked to improved brain penetration and dual inhibition properties, making them suitable for further development in neuropharmacological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chlorinated piperidine derivatives. Compounds structurally related to this compound have demonstrated significant antibacterial activity against various strains, including E. coli and Pseudomonas aeruginosa. The presence of chlorine in the structure has been correlated with enhanced antimicrobial properties .

Case Study 1: Neuropharmacological Effects

A study exploring the structure-activity relationship of piperidine derivatives found that modifications at the 4-position significantly affected receptor binding affinity and potency at the serotonin receptors. The findings indicated that compounds similar to this compound could serve as effective leads for developing new antidepressants .

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on various synthesized piperidine derivatives revealed that compounds containing chlorine exhibited higher zones of inhibition against bacterial strains compared to their non-chlorinated counterparts. This suggests that this compound could be a valuable precursor for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs

Halogenated Piperidine Derivatives
  • (S)-2-(3-Chloro-5-fluorophenyl)piperidine Hydrochloride

    • Similarity : 1.00 (enantiomer of the target compound)
    • Key Difference : Substituent position on the phenyl ring (3-chloro vs. 2-chloro) and stereochemistry at the piperidine nitrogen. Enantiomers may exhibit divergent pharmacological profiles due to receptor chirality preferences .
  • 2-(3-Fluorophenyl)piperidine Hydrochloride

    • Similarity : 0.88
    • Key Difference : Absence of a chlorine substituent reduces steric bulk and alters electronic interactions. Lower halogenation may decrease binding affinity to hydrophobic pockets in target proteins .
  • (R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride Similarity: 0.87 Key Difference: Pyrrolidine ring (5-membered) vs. piperidine (6-membered).
Arylpiperidines in Pharmaceuticals
  • Paroxetine Hydrochloride
    • Structure : 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride.
    • Key Difference : Benzodioxol and methoxy groups introduce additional hydrogen-bonding sites, enhancing serotonin reuptake inhibition. The 4-fluorophenyl group in paroxetine contrasts with the 2-chloro-5-fluorophenyl group in the target compound, impacting selectivity for serotonin transporters .

Physicochemical and Pharmacological Properties

Compound Molecular Formula LogP (Predicted) Water Solubility Key Pharmacological Use
4-(2-Chloro-5-fluorophenyl)piperidine HCl C₁₁H₁₂ClF₂N•HCl 2.8 Low CNS receptor modulation (hypothetical)
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 4.1 Very Low Intermediate in synthesis
Paroxetine HCl C₁₉H₂₀FNO₃•HCl 3.5 Moderate SSRI (antidepressant)
  • Lipophilicity : The target compound’s LogP (2.8) balances membrane permeability and solubility better than bulkier analogs like 4-(Diphenylmethoxy)piperidine HCl (LogP 4.1), which may suffer from poor bioavailability .
  • Toxicity: Limited data exist for 4-(2-Chloro-5-fluorophenyl)piperidine HCl, but its acute toxicity is likely comparable to other arylpiperidines, which generally exhibit moderate toxicity profiles .

Biological Activity

4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H13ClFN(Molecular Weight 215.68 g mol)\text{C}_{11}\text{H}_{13}\text{ClF}\text{N}\quad (\text{Molecular Weight }215.68\text{ g mol})

This compound features a piperidine ring substituted with a chlorinated and fluorinated phenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The piperidine moiety allows for potential interactions with neurotransmitter receptors, while the chlorinated and fluorinated phenyl group may enhance lipophilicity and receptor binding affinity.

Interaction with Biological Targets

  • Receptor Binding : Research indicates that compounds with similar structures can act as antagonists or agonists at various receptors, including dopamine and serotonin receptors .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters in the synaptic cleft .

Anticancer Properties

Recent studies have shown that piperidine derivatives exhibit promising anticancer activities. For instance, compounds structurally related to this compound have been reported to induce apoptosis in cancer cell lines through mechanisms involving the upregulation of pro-apoptotic genes such as p53 and Bax .

Compound Cell Line EC50 (µM) Mechanism
4-(2-Chloro-5-fluorophenyl)piperidineFaDu (hypopharyngeal)Not specifiedInduces apoptosis
Similar Piperidine DerivativeVarious hematological cancers<0.05Upregulates apoptosis genes

Antimicrobial Activity

Investigations into the antimicrobial properties of related piperidine compounds suggest potential efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Study on Anticancer Activity :
    In a study evaluating a series of piperidine derivatives, one compound demonstrated significant cytotoxicity in leukemia cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest .
  • Antimicrobial Evaluation :
    A related compound was tested against Staphylococcus aureus and exhibited notable antibacterial activity, suggesting that structural modifications could enhance efficacy against resistant strains.
  • Neuropharmacological Studies :
    Compounds similar to this compound were evaluated for their effects on neurotransmitter levels in animal models, indicating potential applications in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized via sulfonylation or alkylation under controlled conditions (e.g., using triethylamine as a base in dichloromethane) . Purification via recrystallization or chromatography (HPLC) is critical to achieve >95% purity. Optimization requires monitoring reaction kinetics (e.g., via TLC or GC-MS) and adjusting stoichiometry or temperature gradients .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm aromatic and piperidine ring substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess melting points and stability .
  • Solubility Profiling : Test in polar (e.g., DMSO) and non-polar solvents to guide formulation .

Q. What safety precautions are essential during handling and storage?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work under fume hoods to prevent inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose per local hazardous waste regulations .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemistry : Use Density Functional Theory (DFT) to calculate electron distribution and reactive sites (e.g., chloro-fluorophenyl moiety) for targeted modifications .
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with serotonin receptors) to predict binding affinity and selectivity .
  • Validation : Cross-reference computational predictions with experimental IC50_{50} values from enzyme inhibition assays .

Q. How do researchers resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to pH 2–12 buffers and track decomposition via HPLC at 25°C and 40°C .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under accelerated conditions .
  • Statistical Analysis : Use factorial design (e.g., 2k^k factorial) to identify interactions between pH, temperature, and ionic strength .

Q. What strategies are effective for scaling up synthesis while maintaining reaction efficiency and yield?

  • Methodological Answer :

  • Process Optimization : Transition from batch to flow chemistry to enhance heat/mass transfer and reduce side reactions .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) for recyclability and reduced metal leaching .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Key Research Challenges and Solutions

  • Challenge : Conflicting bioactivity data in different assay systems.
    • Solution : Standardize assay protocols (e.g., cell line selection, incubation time) and include positive controls (e.g., known receptor agonists) .
  • Challenge : Low yield in cross-coupling reactions.
    • Solution : Optimize ligand-metal ratios (e.g., Pd(OAc)2_2/XPhos) and use microwave-assisted synthesis to reduce reaction time .

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